molecular formula C13H7Cl3O3 B14382996 2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate CAS No. 88599-56-8

2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate

Cat. No.: B14382996
CAS No.: 88599-56-8
M. Wt: 317.5 g/mol
InChI Key: AUUNODVKNQHFRX-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 2,5-dichlorophenol with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target proteins, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl 2-hydroxybenzoate
  • 2,4-Dichlorophenyl 5-chloro-2-hydroxybenzoate
  • 2,5-Dichlorophenyl 4-hydroxybenzoate

Uniqueness

2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

CAS No.

88599-56-8

Molecular Formula

C13H7Cl3O3

Molecular Weight

317.5 g/mol

IUPAC Name

(2,5-dichlorophenyl) 5-chloro-2-hydroxybenzoate

InChI

InChI=1S/C13H7Cl3O3/c14-7-2-4-11(17)9(5-7)13(18)19-12-6-8(15)1-3-10(12)16/h1-6,17H

InChI Key

AUUNODVKNQHFRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)OC2=C(C=CC(=C2)Cl)Cl)O

Origin of Product

United States

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